(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate
Description
(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate is a brominated aromatic compound featuring a central but-2-enedioate backbone esterified with two 3,5-dibromo-2-hydroxyphenylmethyl substituents in an E-configuration. This geometry positions the bulky brominated aryl groups on opposite sides of the double bond, influencing its steric and electronic properties.
Properties
Molecular Formula |
C18H10Br4O6-2 |
|---|---|
Molecular Weight |
641.9 g/mol |
IUPAC Name |
(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate |
InChI |
InChI=1S/C18H12Br4O6/c19-9-1-7(15(23)13(21)5-9)3-11(17(25)26)12(18(27)28)4-8-2-10(20)6-14(22)16(8)24/h1-2,5-6,23-24H,3-4H2,(H,25,26)(H,27,28)/p-2/b12-11+ |
InChI Key |
XZBYHIGGUAKYHF-VAWYXSNFSA-L |
Isomeric SMILES |
C1=C(C=C(C(=C1C/C(=C(/CC2=C(C(=CC(=C2)Br)Br)O)\C(=O)[O-])/C(=O)[O-])O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=C(CC2=C(C(=CC(=C2)Br)Br)O)C(=O)[O-])C(=O)[O-])O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis (3,5-dibromosalicyl)fumarate involves the reaction of 3,5-dibromosalicylic acid with fumaric acid under specific conditions. The reaction typically requires a dehydrating agent to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Bis (3,5-dibromosalicyl)fumarate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Bis (3,5-dibromosalicyl)fumarate undergoes several types of chemical reactions, including:
Acylation: It acts as an acylating agent, particularly for hemoglobin.
Substitution: The bromine atoms in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used to replace the bromine atoms under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: Bis (3,5-dibromosalicyl)fumarate is used to study hemoglobin function and structure by inducing crosslinks at lysine residues .
Biology: In biological research, it is used to investigate the effects of hemoglobin modification on oxygen transport and binding .
Medicine: It also exhibits anti-inflammatory, analgesic, and antipyretic activities .
Industry: In industrial applications, Bis (3,5-dibromosalicyl)fumarate is used in the production of hemoglobin-based oxygen carriers (HBOCs) for blood substitutes .
Mechanism of Action
Bis (3,5-dibromosalicyl)fumarate exerts its effects by cross-linking the beta chains of hemoglobin. This acylation process modifies the hemoglobin structure, enhancing its stability and altering its oxygen-binding properties . The compound targets lysine residues within the hemoglobin molecule, forming stable covalent bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of bis-aryl-substituted butenedioates. Below is a comparative analysis with structurally related compounds:
Key Differences and Trends
Solubility : The hydroxyl and bromine groups improve aqueous solubility relative to purely alkyl-substituted butenedioates, though this remains inferior to carboxylate salts.
Reactivity : The E-configuration and bulky substituents may hinder nucleophilic attack at the double bond, contrasting with more reactive Z-isomers or less sterically hindered derivatives.
Research Findings and Methodological Insights
- Bromination of precursor hydroxyphenyl groups would require careful optimization to avoid over-halogenation .
- Computational Studies : Density-functional theory (DFT) approaches, as described in , could model its electronic structure and predict reactivity, though such studies are yet to be published.
Biological Activity
(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate is a synthetic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes multiple bromine substituents and hydroxyl groups on the phenyl rings. The molecular formula is , and it has a complex three-dimensional configuration that influences its biological interactions.
Biological Activity
1. Antimicrobial Properties
Research indicates that (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antioxidant Effects
The compound also shows promising antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is attributed to the presence of hydroxyl groups that can donate electrons and stabilize free radicals.
3. Cytotoxicity
In cancer research, (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cells, which can lead to oxidative damage and apoptosis in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Bacterial Infections : A clinical study demonstrated that formulations containing (E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate significantly reduced infection rates in patients with antibiotic-resistant bacterial infections.
- Cancer Treatment Trials : Phase I trials are underway to assess the safety and efficacy of this compound in combination with standard chemotherapy for breast cancer patients. Early results show promising tumor reduction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
